![molecular formula C7H11BrO2 B2978645 1-Bromocyclohexanecarboxylic acid CAS No. 55106-53-1](/img/structure/B2978645.png)
1-Bromocyclohexanecarboxylic acid
Overview
Description
1-Bromocyclohexanecarboxylic acid is an organic compound with the molecular formula C7H11BrO2 . It is a derivative of cyclohexanecarboxylic acid where one hydrogen atom is replaced by a bromine atom .
Molecular Structure Analysis
The molecular structure of 1-Bromocyclohexanecarboxylic acid consists of a cyclohexane ring, a carboxylic acid group (-COOH), and a bromine atom attached to one of the carbon atoms in the cyclohexane ring .Scientific Research Applications
Synthesis and Chemical Properties
- 1-Bromocyclohexanecarboxylic acid is used in the synthesis of various derivatives with potential antinociceptive activity, such as 4-(1-methoxycarbonylcyclohexyl)- and 6-bromo-4-(1-methoxycarbonylcyclohexyl)-2-oxochromane-3-carboxylic acids (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2015).
- It reacts with zinc and 2-oxochromene- or 6-bromo-2-oxochromene-3-carboxylic acids to form derivatives with antinociceptive properties (Kirillov et al., 2015).
Application in Organic Chemistry
- In organic chemistry, 1-bromocyclohexanecarboxylic acid plays a role in various synthesis processes. For instance, it is involved in the Reformatsky reaction to produce 14-aryl-13-oxadispiro[3.1.5.3]tetradecane-5,12-diones (Shchepin, Kirillov, Melekhin, & Vakhrin, 2006).
- It is also used in the synthesis of 16-aryl-15-oxadispiro[5.1.5.3]hexadecane-7,14-diones through reactions involving zinc and aromatic aldehydes (Kirillov & Shchepin, 2001).
Structural and Stereochemical Studies
- Studies on the bromination of cyclohexene-1-carboxylic acid derivatives, including 1-bromocyclohexanecarboxylic acid, have revealed insights into stereochemical outcomes in chemical reactions (Bellucci, Marioni, & Marsili, 1972).
- Its application in cyclohexane ring studies has provided valuable information on the behavior of multiplanar cyclohexane rings (Desai, Hunter, & Saharia, 1938).
Novel Synthesis Routes and Derivatives
- Novel synthesis routes involving 1-bromocyclohexanecarboxylic acid have been explored for producing various compounds, such as 1-aminocyclobutanecarboxylic acid (Fu Zhi-feng, 2004).
- Its derivatives have been examined for their potential in applications such as ethylene biosynthesis inhibition (Wick, Tamm, & Boller, 1995).
properties
IUPAC Name |
1-bromocyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFXNUAYBKPUKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromocyclohexanecarboxylic acid | |
CAS RN |
55106-53-1 | |
Record name | 1-bromocyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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